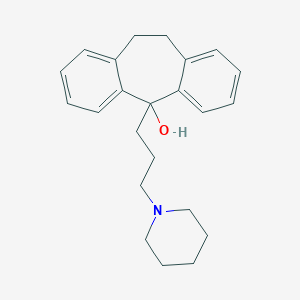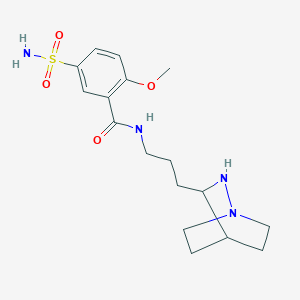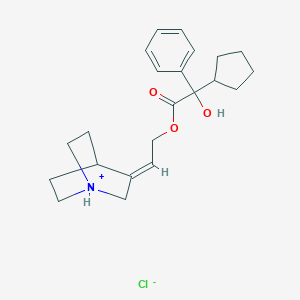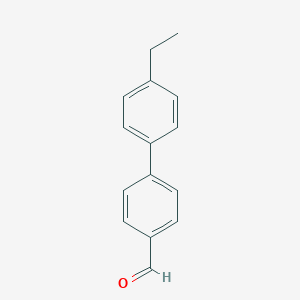![molecular formula C16H26O7 B012405 [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate CAS No. 109984-82-9](/img/structure/B12405.png)
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. In
Mechanism Of Action
The mechanism of action of [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate is not fully understood. However, it has been suggested that this compound may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and increasing its availability in the brain. This may lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has been shown to have anti-inflammatory effects in vitro. It has also been shown to inhibit acetylcholinesterase activity in vitro, suggesting its potential as a treatment for Alzheimer's disease. However, further studies are needed to determine the physiological effects of this compound in vivo.
Advantages And Limitations For Lab Experiments
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. This compound also has potential applications in various areas of scientific research, including neuroscience and pharmacology. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for research on [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate. One direction is to further investigate its potential as an acetylcholinesterase inhibitor and its potential use in the treatment of Alzheimer's disease. Another direction is to explore its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for use in drug development.
Synthesis Methods
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate can be synthesized using various methods. One method involves the reaction of 2,3-dihydro-1,4-dioxin-2-one with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a base such as potassium carbonate. The resulting product is then reacted with butyric anhydride to yield [(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate.
Scientific Research Applications
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
properties
CAS RN |
109984-82-9 |
|---|---|
Product Name |
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
Molecular Formula |
C16H26O7 |
Molecular Weight |
330.37 g/mol |
IUPAC Name |
[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |
InChI |
InChI=1S/C16H26O7/c1-6-7-10(17)19-12-11(9-8-18-15(2,3)21-9)20-14-13(12)22-16(4,5)23-14/h9,11-14H,6-8H2,1-5H3/t9-,11-,12+,13?,14?/m1/s1 |
InChI Key |
NJJNAEMZQBLYRV-KSDCKGNFSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@H](OC2C1OC(O2)(C)C)[C@H]3COC(O3)(C)C |
SMILES |
CCCC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Canonical SMILES |
CCCC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
synonyms |
O-Butanoyl-3 di-O-isopropylidene-1,2:5,6 alpha-D-glucofurannose [Frenc h] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















